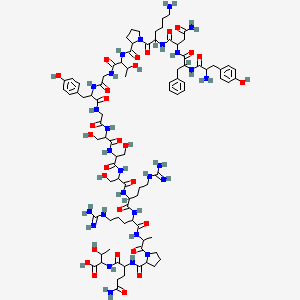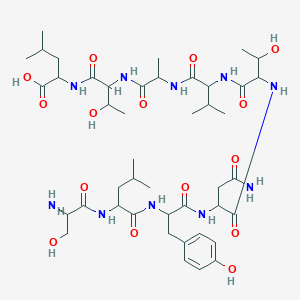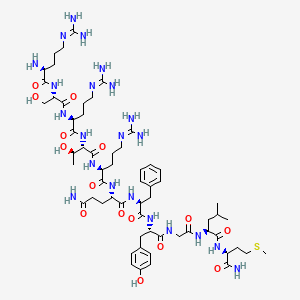
216862-58-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CEF14, EBV Rta Protein (28-37) involves peptide synthesis techniques. The peptide sequence is Asp-Tyr-Cys-Asn-Val-Leu-Asn-Lys-Glu-Phe. The synthesis typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to form peptide bonds.
Industrial Production Methods
Industrial production of peptides like CEF14, EBV Rta Protein (28-37) involves large-scale SPPS. The process includes the following steps:
Resin Loading: The first amino acid is attached to a resin.
Chain Elongation: Sequential addition of amino acids using coupling reagents.
Cleavage: The peptide is cleaved from the resin.
Purification: The crude peptide is purified using techniques like high-performance liquid chromatography (HPLC).
Lyophilization: The purified peptide is lyophilized to obtain a dry powder.
化学反応の分析
Types of Reactions
CEF14, EBV Rta Protein (28-37) can undergo various chemical reactions, including:
Oxidation: The cysteine residue in the peptide can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create peptide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used.
Major Products Formed
科学的研究の応用
CEF14, EBV Rta Protein (28-37) has several scientific research applications:
Vaccine Development: It is used in the development of peptide-based vaccines targeting Epstein-Barr virus.
Cancer Research: It is used to study the role of Epstein-Barr virus in cancers such as nasopharyngeal carcinoma and Hodgkin’s lymphoma.
Drug Development: It is used in the development of antiviral drugs targeting Epstein-Barr virus.
作用機序
CEF14, EBV Rta Protein (28-37) exerts its effects by interacting with the immune system. It is recognized by HLA A24 molecules on the surface of antigen-presenting cells, which present the peptide to cytotoxic T lymphocytes (CTLs). This interaction triggers an immune response against cells infected with Epstein-Barr virus . The molecular targets involved include HLA A24 molecules and T cell receptors on CTLs .
類似化合物との比較
Similar Compounds
CEF14, EBV Rta Protein (28-37): HLA A24-restricted epitope from Epstein-Barr virus Rta protein.
CEF14, EBV Rta Protein (29-38): Another epitope from Epstein-Barr virus Rta protein with a slightly different sequence.
CEF14, EBV Rta Protein (27-36): Another epitope from Epstein-Barr virus Rta protein with a slightly different sequence.
Uniqueness
CEF14, EBV Rta Protein (28-37) is unique due to its specific sequence and its ability to be recognized by HLA A24 molecules. This specificity makes it a valuable tool for studying immune responses in individuals with the HLA A24 allele .
特性
CAS番号 |
216862-58-7 |
|---|---|
分子式 |
C₅₅H₈₁N₁₃O₁₈S |
分子量 |
1244.37 |
配列 |
One Letter Code: DYCNVLNKEF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






